Cefonicid

Pharmacokinetics Half-life Dosing frequency

Cefonicid is a parenteral second-generation cephalosporin distinguished by its methylsulfothiotetrazole C-3 side chain and uniquely prolonged elimination half-life (2.6–4.6 h IV), enabling once-daily administration—unlike cefazolin, cefamandole, or cefuroxime. It delivers superior Gram-negative coverage (E. coli, Klebsiella spp., P. mirabilis, H. influenzae) versus cefazolin, making it optimal for surgical prophylaxis models requiring single-dose regimens and outpatient parenteral antibiotic therapy (OPAT) research. Note limited anti-staphylococcal potency (MIC90 4.0–8.3 mg/L).

Molecular Formula C18H18N6O8S3
Molecular Weight 542.6 g/mol
CAS No. 61270-58-4
Cat. No. B1209232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefonicid
CAS61270-58-4
SynonymsCefonicid
Cefonicid Disodium Salt
Cefonicid Monosodium
Cefonicid Monosodium Salt
Cefonicid, Sodium
Monocid
SK and F 75073
SK and F-75073
SK and F75073
SKF 75073 2
SKF-75073-2
SKF750732
Sodium Cefonicid
Molecular FormulaC18H18N6O8S3
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O
InChIInChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
InChIKeyDYAIAHUQIPBDIP-AXAPSJFSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.95e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefonicid (CAS 61270-58-4): Second-Generation Cephalosporin with Extended Half-Life for Once-Daily Dosing


Cefonicid is a parenteral, semi-synthetic second-generation cephalosporin antibiotic with a characteristic methylsulfothiotetrazole group at the C-3 position [1]. It is distinguished within its class by a markedly prolonged elimination half-life, which enables once-daily administration in clinical practice [2]. The compound exhibits high plasma protein binding (>90%) and achieves elevated, sustained serum and tissue concentrations relative to comparator cephalosporins [3]. Cefonicid is administered intravenously or intramuscularly as the disodium salt and has been used in the management of urinary tract, lower respiratory tract, and soft tissue infections, as well as for surgical prophylaxis [4].

Why Cefonicid Cannot Be Substituted with Generic First-Generation or Other Second-Generation Cephalosporins


Cefonicid exhibits a unique pharmacological and antimicrobial profile that prevents direct substitution with cefazolin (first-generation), cefamandole, or cefuroxime (second-generation) without altering dosing frequency, cost structure, and clinical outcomes. Its elimination half-life of 2.6–4.6 hours (IV) is substantially longer than that of cefazolin (1.8 hours IV) and cefamandole (0.45–1.2 hours IV), directly enabling once-daily administration [1] [2] [3]. Conversely, cefonicid demonstrates inferior potency against Staphylococcus aureus (MIC90 4.0–8.3 mg/L) compared to cefazolin (MIC90 ≤1 mg/L) [4] [5]. Furthermore, cefonicid's methylsulfothiotetrazole side chain represents a structural modification of the N-methylthiotetrazole (NMTT) moiety found in cefamandole, with implications for disulfiram-like reactions and hypoprothrombinemia risk [6] . These quantifiable differences in pharmacokinetics, antibacterial spectrum, and safety profile make cefonicid a distinct entity for scientific and procurement decision-making.

Quantitative Differentiation of Cefonicid Against Key Comparators: An Evidence-Based Procurement Guide


Extended Elimination Half-Life Enables Once-Daily Dosing vs. Multi-Daily Cefazolin and Cefamandole

Cefonicid demonstrates a significantly prolonged elimination half-life compared to cefazolin and cefamandole, directly enabling a once-daily dosing regimen. After intravenous administration, the plasma half-life of cefonicid is 2.6 to 4.6 hours in persons with normal renal function [1]. In contrast, cefazolin has a serum half-life of approximately 1.8 hours following IV administration, necessitating dosing every 8 hours [2]. Cefamandole exhibits an even shorter IV half-life ranging from 0.45 to 1.2 hours [3]. This pharmacokinetic advantage translates to a reduction from three daily doses (cefazolin) or four daily doses (cefamandole) to a single daily dose for cefonicid [4].

Pharmacokinetics Half-life Dosing frequency

High Plasma Protein Binding and Sustained Tissue Concentrations vs. Cefazolin and Cefoxitin

Cefonicid is up to 98% bound to human plasma proteins, which contributes to its prolonged serum residence time [1]. This high protein binding does not preclude effective tissue distribution: a direct comparative study demonstrated that cefonicid achieved serum and tissue concentrations that were higher and more prolonged than those of cefazolin and cefoxitin in patients undergoing open heart surgery, vaginal hysterectomy, and hip replacement [2]. Parallelism was observed between serum and tissue concentration-time curves for cefonicid, a property not observed for the comparators [2]. In comparison, cefamandole is only ~70% bound to plasma protein, with a mean peak serum concentration of 20 µg/mL at 0.5 hours post-IM injection that declines to 1 µg/mL at 6 hours [3].

Protein binding Tissue penetration Pharmacokinetics

Superior Activity Against Susceptible Gram-Negative Organisms vs. Cefazolin

Cefonicid demonstrates enhanced in vitro activity against key Gram-negative pathogens compared to the first-generation cephalosporin cefazolin. In a study evaluating 401 Enterobacteriaceae clinical isolates, cefonicid was always more active than cefazolin against susceptible Gram-negative organisms including E. coli, P. mirabilis, Klebsiella spp., Shigella spp., Salmonella spp., and H. influenzae [1]. Cefonicid and cefamandole share similar activity profiles against these organisms, both being superior to first-generation agents [2]. However, cefonicid was ineffective against most strains of Enterobacter, Citrobacter, S. marcescens, and M. morganii [1]. The MIC90 of cefonicid against E. coli and Klebsiella pneumoniae is comparable to cefamandole and significantly lower than cefazolin [2].

Antibacterial activity Gram-negative MIC E. coli Klebsiella

Inferior Anti-Staphylococcal Activity: A Quantified Trade-Off vs. Cefazolin and Cefamandole

The extended Gram-negative spectrum of cefonicid comes at the expense of reduced potency against Staphylococcus aureus. The MIC90 of cefonicid against S. aureus ranges from 4.0 to 8.3 mg/L, which is markedly higher than that of cefazolin (MIC90 ≤1 mg/L) and cefamandole [1] [2]. Against viridans group streptococci isolated from blood, cefonicid was less active than cefazolin: MIC50 and MIC90 values were 4 and 32 µg/mL for cefonicid, compared to 0.125 and 8 µg/mL for cefazolin, and 0.06 and 1 µg/mL for penicillin [3]. Staphylococci were reported to be 6 to 8 times less susceptible to cefonicid than to other cephalosporins in one comparative in vitro study [4]. Minimum bactericidal concentrations (MBCs) of cefonicid are considerably higher than MICs against S. aureus [1].

Staphylococcus aureus MIC90 Anti-staphylococcal activity Gram-positive

Modified N-Methylthiotetrazole Side Chain: Differentiated Safety Profile vs. Moxalactam and Cefamandole

Cefonicid contains a methylsulfothiotetrazole group at the C-3 position, a modification of the N-methylthiotetrazole (NMTT) side chain found in agents like cefamandole and moxalactam [1]. In a preclinical study, cefonicid administered to Sprague-Dawley male rats from days 6 to 36 postpartum at doses of 50 to 1,000 mg/kg/day showed no treatment-related adverse effects on testicular weight, histology, sperm production, or fertility [2]. In contrast, moxalactam (which contains the unmodified NMTT side chain) caused significant reductions in testicular and seminal vesicle weights, bilateral multifocal atrophy of seminiferous tubules, and impaired fertility at doses of 100 to 1,000 mg/kg/day [2]. However, like other NMTT-containing cephalosporins, cefonicid has been associated with disulfiram-like reactions upon alcohol consumption [3].

Side chain N-methylthiotetrazole Testicular toxicity Disulfiram-like reaction

Cost-Effective Surgical Prophylaxis: Single-Dose Cefonicid vs. Multi-Dose Cefazolin Regimens

Single-dose cefonicid prophylaxis has been shown to be non-inferior to standard multi-dose cefazolin regimens in multiple surgical settings. In a prospective study of 164 patients undergoing abdominal hysterectomy, a single preoperative dose of cefonicid achieved successful prophylaxis in 96.5% of patients (82/85), compared to 97.5% (77/79) for the standard three-dose cefazolin regimen [1]. In orthopedic surgery, a double-blind multicenter trial comparing cefonicid (once daily) to cefazolin (every 8 hours) in 117 joint replacement patients found no wound or joint infections in either group during hospitalization and 30-day follow-up [2]. A pharmacoeconomic analysis found that substituting cefonicid for cefuroxime was associated with 20% cost savings [3], and the once-daily regimen reduces variable administration costs (labor and materials) by approximately $2.24 per avoided dose [4].

Surgical prophylaxis Cost-effectiveness Once-daily dosing Hysterectomy Arthroplasty

Optimal Application Scenarios for Cefonicid Based on Quantified Differentiation Evidence


Surgical Antimicrobial Prophylaxis Requiring Single-Dose Convenience

Cefonicid is optimally deployed for preoperative prophylaxis in procedures such as abdominal hysterectomy, total joint arthroplasty, and open-heart surgery where a single preoperative dose provides protection equivalent to multi-dose cefazolin or cefoxitin regimens [1] [2]. The prolonged half-life (2.6–4.6 hours IV) and sustained tissue concentrations eliminate the need for intraoperative redosing [3]. Single-dose cefonicid prophylaxis demonstrated 96.5% success in abdominal hysterectomy, non-inferior to three-dose cefazolin (97.5%) [1].

Outpatient Parenteral Antibiotic Therapy (OPAT) for Gram-Negative Infections

The once-daily dosing enabled by cefonicid's extended half-life makes it particularly suitable for outpatient parenteral antibiotic therapy (OPAT) in patients with community-acquired pneumonia, urinary tract infections, or osteomyelitis caused by susceptible Enterobacteriaceae [4]. Cefonicid once daily was as safe and effective as cefamandole four times daily for community-acquired pneumonia [5]. Patients requiring prolonged therapy (e.g., 4–8 weeks for osteomyelitis) benefit from reduced clinic visits and lower administration costs [4].

Empiric Therapy of Community-Acquired Infections with Predominant Gram-Negative Suspicion

In clinical settings where susceptible E. coli, Klebsiella spp., P. mirabilis, or H. influenzae are the anticipated pathogens, cefonicid offers broader Gram-negative coverage than cefazolin while maintaining once-daily dosing convenience [6] [7]. Cefonicid was always more active than cefazolin against these Gram-negative organisms in vitro [6]. However, cefonicid should not be selected when S. aureus is the primary suspected pathogen, as its MIC90 (4.0–8.3 mg/L) is markedly higher than cefazolin (≤1 mg/L) [7].

Formulary Evaluations Requiring Safety Differentiation Among Cephalosporins

For institutions conducting comparative safety assessments of cephalosporins, cefonicid's modified methylsulfothiotetrazole side chain represents a point of differentiation from unmodified NMTT-containing agents like moxalactam. Preclinical data demonstrated that cefonicid lacked the testicular toxicity observed with moxalactam in juvenile rat models [8]. However, cefonicid retains the potential for disulfiram-like reactions with alcohol consumption [9], a consideration for patient counseling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefonicid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.